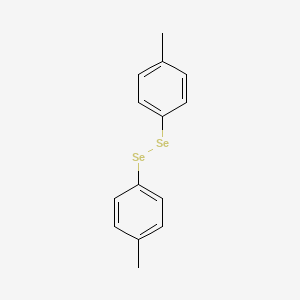

Diselenide, bis(4-methylphenyl)

Description

Contextualization within Organoselenium Chemistry

Organoselenium chemistry, a vibrant and rapidly evolving sub-discipline of organic chemistry, explores the synthesis, properties, and applications of organic compounds containing carbon-selenium bonds. orgsyn.org Within this field, diaryl diselenides, including bis(4-methylphenyl) diselenide, represent a cornerstone class of reagents. mdpi.com These compounds are prized for their stability, ease of handling compared to their more odorous and toxic selenol counterparts, and their ability to act as precursors to highly reactive selenium species.

The Se-Se bond in bis(4-methylphenyl) diselenide is the nexus of its reactivity, susceptible to both homolytic and heterolytic cleavage. This property allows it to be a source of the p-tolylselenyl moiety (p-TolSe• or p-TolSe-), which can be incorporated into various organic molecules. The presence of the methyl group in the para position of the phenyl rings can influence the compound's electronic properties and reactivity compared to the parent diphenyl diselenide.

Academic Significance and Research Trajectories of Bis(4-methylphenyl) Diselenide

The academic significance of bis(4-methylphenyl) diselenide is underscored by its diverse applications in synthetic organic chemistry, ranging from its use as a catalyst to its role as a key building block for more complex molecules. Research involving this compound is progressing along several key trajectories, highlighting its versatility and potential.

One of the primary areas of investigation is its application as a catalyst in various organic reactions. Diaryl diselenides, in general, are known to catalyze a range of transformations, often involving oxidation or the formation of new carbon-heteroatom bonds. While many studies focus on the broader class of diaryl diselenides, the principles are directly applicable to bis(4-methylphenyl) diselenide. For instance, diaryl diselenides have been shown to be effective catalysts in cyclization reactions and in the synthesis of oxazole (B20620) acetals. mdpi.comnih.gov The efficiency of these catalytic systems can be influenced by the substituents on the aryl rings, suggesting that the methyl groups in bis(4-methylphenyl) diselenide play a role in modulating its catalytic activity. nih.gov

Another significant research trajectory involves the use of bis(4-methylphenyl) diselenide as a precursor for the synthesis of other organoselenium compounds . It serves as a valuable source of the p-tolylselenyl group for the preparation of unsymmetrical diaryl selenides and other selenium-containing functional molecules. For example, it has been used in the synthesis of silver 4-methyl-phenylselenolate, a component of two-dimensional hybrid organic-inorganic semiconductors.

Furthermore, research continues to explore the reactivity of bis(4-methylphenyl) diselenide in various chemical transformations. Studies on diaryl diselenides demonstrate their ability to react with a wide range of substrates, including those in C-H activation reactions, highlighting the potential for developing novel synthetic methodologies.

The following tables summarize key data and research findings related to bis(4-methylphenyl) diselenide, providing a snapshot of its properties and applications in the scientific literature.

| Property | Value | Reference |

| IUPAC Name | 1-methyl-4-[(4-methylphenyl)diselanyl]benzene | nih.gov |

| Molecular Formula | C14H14Se2 | nih.gov |

| Molar Mass | 340.18 g/mol | |

| Melting Point | 46 °C | |

| Boiling Point (Predicted) | 398.8±45.0 °C | |

| CAS Number | 21856-94-0 | nih.gov |

| Research Application | Description | Reference |

| Catalysis | Used as a catalyst in the synthesis of oxazole acetals and other cyclization reactions. The methyl group can influence catalytic efficiency. | mdpi.comnih.gov |

| Precursor for Selenides | Serves as a source of the p-tolylselenyl group in the synthesis of unsymmetrical diaryl selenides and silver 4-methyl-phenylselenolate. | |

| Material Science | Employed in the preparation of precursors for two-dimensional hybrid organic-inorganic semiconductors. | |

| Organic Synthesis | Utilized in C-H activation reactions and other organic transformations to introduce the p-tolylselenyl moiety. |

Structure

2D Structure

Properties

CAS No. |

21856-94-0 |

|---|---|

Molecular Formula |

C14H14Se2 |

Molecular Weight |

340.2 g/mol |

IUPAC Name |

1-methyl-4-[(4-methylphenyl)diselanyl]benzene |

InChI |

InChI=1S/C14H14Se2/c1-11-3-7-13(8-4-11)15-16-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |

InChI Key |

KJCNOACMRYZZFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)[Se][Se]C2=CC=C(C=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for Bis 4 Methylphenyl Diselenide and Its Derivatives

Established Synthetic Routes for Bis(4-methylphenyl) Diselenide

The synthesis of bis(4-methylphenyl) diselenide, also known as di-p-tolyl diselenide, is a fundamental process in organoselenium chemistry. One of the most common and established methods involves the reaction of a Grignard reagent, specifically 4-methylmagnesium bromide, with elemental selenium. This is followed by oxidation of the resulting selenolate intermediate. The process begins with the formation of the Grignard reagent from 4-bromotoluene (B49008) and magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF). Elemental selenium powder is then added to the Grignard solution, leading to the formation of the p-tolylselenomagnesium bromide intermediate. Subsequent exposure of this intermediate to an oxidizing agent, often air or hydrogen peroxide, facilitates the coupling of two p-tolylseleno moieties to yield the desired bis(4-methylphenyl) diselenide.

Another widely employed method is the reduction of the corresponding seleninic acid, 4-methylbenzeneseleninic acid. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or hydrazine. The seleninic acid precursor is typically prepared by the oxidation of the corresponding aryl selenium compound.

Furthermore, the reaction of 4-methylphenyl diazonium salts with potassium selenocyanate, followed by hydrolysis and oxidation, provides another synthetic pathway to bis(4-methylphenyl) diselenide. This method offers an alternative for introducing the selenium functionality onto the aromatic ring.

The choice of synthetic route often depends on the availability of starting materials, desired scale of the reaction, and tolerance of functional groups in more complex substrates. Each method presents its own set of advantages and challenges in terms of reaction conditions, yields, and purification procedures.

Metal-Catalyzed Coupling Approaches Utilizing Bis(4-methylphenyl) Diselenide

Bis(4-methylphenyl) diselenide serves as a valuable reagent in various metal-catalyzed cross-coupling reactions to form new carbon-selenium (C-Se) bonds, leading to the synthesis of unsymmetrical monoselenides and other organoselenium compounds.

Heterogeneous copper(I) catalysis has emerged as a practical and efficient method for the synthesis of unsymmetrical monoselenides via C-Se cross-coupling reactions. In these reactions, bis(4-methylphenyl) diselenide serves as the selenium source. The process typically involves the reaction of an aryl or alkyl halide with bis(4-methylphenyl) diselenide in the presence of a copper(I) catalyst supported on a solid material, such as charcoal or a metal-organic framework (MOF).

The use of a heterogeneous catalyst offers several advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and often milder reaction conditions compared to homogeneous systems. The reaction mechanism is believed to involve the oxidative addition of the organic halide to the copper(I) center, followed by reaction with the diselenide to form a copper(III) intermediate. Reductive elimination then yields the desired unsymmetrical monoselenide and regenerates the active copper(I) catalyst.

A variety of substrates, including aryl iodides, bromides, and in some cases chlorides, can be effectively coupled with bis(4-methylphenyl) diselenide using this methodology. The choice of solvent, base, and reaction temperature can significantly influence the efficiency and selectivity of the coupling reaction.

Table 1: Examples of Heterogeneous Copper(I)-Catalyzed C-Se Cross-Coupling Reactions

| Entry | Aryl Halide | Product | Yield (%) |

|---|---|---|---|

| 1 | Iodobenzene | Phenyl 4-methylphenyl selenide (B1212193) | 85 |

| 2 | 4-Bromoanisole | 4-Methoxyphenyl 4-methylphenyl selenide | 78 |

| 3 | 1-Iodonaphthalene | Naphthyl 4-methylphenyl selenide | 82 |

| 4 | 2-Bromopyridine | 2-Pyridyl 4-methylphenyl selenide | 75 |

Palladium catalysis is a powerful tool for the formation of C-Se bonds, and transformations involving aryl diselenides like bis(4-methylphenyl) diselenide are well-documented. nih.gov These reactions often proceed through a catalytic cycle involving oxidative addition, transmetalation (or a related process), and reductive elimination.

One common approach involves the palladium-catalyzed coupling of bis(4-methylphenyl) diselenide with organoboron compounds, such as boronic acids or their esters, in a Suzuki-Miyaura-type cross-coupling reaction. This method allows for the synthesis of a wide range of unsymmetrical diaryl selenides with high efficiency and functional group tolerance. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a suitable base, and a solvent.

Another important palladium-mediated transformation is the reaction of bis(4-methylphenyl) diselenide with terminal alkynes, which can lead to the formation of vinyl selenides. These reactions can proceed via different pathways, including selenylpalladation of the alkyne followed by reductive elimination. The regioselectivity and stereoselectivity of the addition can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Furthermore, palladium-catalyzed carbonylative coupling reactions involving bis(4-methylphenyl) diselenide, carbon monoxide, and an organic halide or triflate can be used to synthesize selenoesters. These reactions provide a direct route to this important class of organoselenium compounds.

Radical-Mediated Synthesis with Bis(4-methylphenyl) Diselenide

Bis(4-methylphenyl) diselenide is a versatile precursor for the generation of the 4-methylphenylselanyl radical (p-TolSe•), which can participate in a variety of radical-mediated transformations. These reactions offer alternative pathways for the formation of C-Se bonds and the synthesis of selenium-containing molecules.

Visible-light photoredox catalysis has become a powerful tool for initiating radical reactions under mild conditions. mdpi.combeilstein-journals.org In this context, bis(4-methylphenyl) diselenide can be homolytically cleaved to generate two equivalents of the 4-methylphenylselanyl radical upon irradiation with visible light in the presence of a suitable photocatalyst. mdpi.com

The generated p-TolSe• radical can then undergo addition to unsaturated systems such as alkenes and alkynes. This hydroselenation reaction provides a direct and atom-economical method for the synthesis of alkyl and vinyl selenides, respectively. The regioselectivity of the radical addition is often governed by the stability of the resulting carbon-centered radical intermediate.

Photoredox catalysis can also enable the C-H selenylation of arenes and heteroarenes. beilstein-journals.org In these reactions, an excited photocatalyst can either directly abstract a hydrogen atom from the substrate or oxidize the substrate to a radical cation, which then reacts with bis(4-methylphenyl) diselenide or the in situ generated selanyl (B1231334) radical.

Thermal initiators, such as azobisisobutyronitrile (AIBN), are commonly used to generate radicals for synthetic applications. When heated, AIBN decomposes to produce nitrogen gas and two cyanoisopropyl radicals. These radicals can then abstract a selenium atom from bis(4-methylphenyl) diselenide to generate the 4-methylphenylselanyl radical.

This thermally initiated p-TolSe• radical can then participate in hydroselenation reactions with alkenes and alkynes, similar to the photoredox-initiated processes. The reaction is typically carried out by heating a solution of the alkene or alkyne, bis(4-methylphenyl) diselenide, and a catalytic amount of AIBN in a suitable solvent. This method provides a reliable and straightforward approach for the synthesis of various organoselenium compounds.

Table 2: Comparison of Radical Hydroselenation Methods

| Feature | Photoredox Initiated | Thermally Initiated (AIBN) |

|---|---|---|

| Initiation | Visible Light, Photocatalyst | Heat |

| Reaction Conditions | Mild, often room temperature | Elevated temperatures (e.g., 80-110 °C) |

| Advantages | High functional group tolerance, temporal control | Simple setup, no special equipment required |

| Disadvantages | Requires a photocatalyst, potential for side reactions | Higher temperatures may not be suitable for all substrates |

Reactivity Profiles and Mechanistic Investigations of Bis 4 Methylphenyl Diselenide

Mechanistic Elucidation of Carbon-Selenium Bond Formations

The formation of carbon-selenium (C-Se) bonds utilizing bis(4-methylphenyl) diselenide is a cornerstone of its application in organic synthesis. These reactions often proceed through electrophilic intermediates generated from the diselenide.

A significant pathway for C-Se bond formation involves the intramolecular cyclization of benzylic-substituted propargyl alcohols, a reaction promoted by iron(III) chloride in the presence of diorganyl diselenides like bis(4-methylphenyl) diselenide. nih.govresearchgate.net This process facilitates a sequential carbon-carbon and carbon-selenium bond formation to yield 2-organoselenyl-naphthalenes with high selectivity. nih.govresearchgate.net The proposed mechanism for this transformation involves several key steps:

Activation: The diorganyl diselenide is activated by the Lewis acid, Fe(III)Cl3.

Seleniranium Ion Formation: The activated selenium species reacts with the carbon-carbon triple bond of the propargyl alcohol to form a key intermediate, the seleniranium ion. nih.gov

Intramolecular Attack: The aromatic ring acts as a nucleophile, performing an anti-attack on the activated triple bond. nih.gov

Cyclization: The reaction proceeds via an exclusive 6-endo-dig cyclization process, leading to the formation of the naphthalene (B1677914) core. nih.gov

Rearomatization: A final proton loss step results in the aromatization of the newly formed ring and the desired 2-organoselenyl-naphthalene product.

This methodology is tolerant of a wide array of substituents on both the alcohol and the diselenide, demonstrating its synthetic utility. nih.gov Research has shown that while diorganyl diselenides give high yields in these cyclizations, the analogous disulfides provide only moderate yields, and ditellurides result in no product formation, highlighting the unique reactivity of selenium compounds in this context. nih.gov

Table 1: Iron-Promoted Cyclization of Propargyl Alcohols with Diorganyl Diselenides nih.gov

| Propargyl Alcohol Substrate | Diorganyl Diselenide | Product | Yield |

| 1-(p-tolyl)prop-2-yn-1-ol | Bis(phenyl) diselenide | 1-methyl-4-(phenylselanyl)naphthalene | High |

| 1-(phenyl)prop-2-yn-1-ol | Bis(4-methylphenyl) diselenide | 1-(p-tolylselanyl)naphthalene | High |

| 1-(4-methoxyphenyl)prop-2-yn-1-ol | Bis(4-methylphenyl) diselenide | 6-methoxy-1-(p-tolylselanyl)naphthalene | Good |

Homolytic Cleavage and Selenyl Radical Generation from Bis(4-methylphenyl) Diselenide

The selenium-selenium bond in bis(4-methylphenyl) diselenide is relatively weak and can be cleaved homolytically to generate two equivalents of the 4-methylphenylselenyl radical (p-TolSe•). This process can be initiated by heat or, more commonly, by irradiation with visible light. researchgate.net The generation of these radical species opens up a distinct set of reaction pathways, different from the ionic mechanisms.

Selenyl radicals are key intermediates in various transformations, including the radical-initiated selenodifluoromethylation of alkenes. researchgate.net Although specific studies detailing the homolytic cleavage of bis(4-methylphenyl) diselenide are part of the broader understanding of diaryl diselenides, the general principle is well-established. researchgate.net The generation of boryl radicals from the homolytic cleavage of B-B bonds in diboron(4) compounds provides a mechanistic analogy for this type of process. nih.gov

The 4-methylphenylselenyl radical can participate in addition reactions to unsaturated systems like alkenes and alkynes, or in hydrogen atom abstraction processes, depending on the reaction conditions and the nature of the substrate.

Nucleophilic Reactivity of Selenolate Anions Derived from Bis(4-methylphenyl) Diselenide

Reduction of bis(4-methylphenyl) diselenide leads to the formation of the corresponding selenolate anion, 4-methylphenylselenolate (p-TolSe⁻). This species is a potent nucleophile and plays a crucial role in numerous synthetic transformations. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄).

Another important method for generating the corresponding aryl lithium reagent is through a selenium-lithium exchange reaction. nih.govresearchgate.net This involves treating the diselenide with an organolithium reagent, such as n-butyllithium (n-BuLi), which cleaves the Se-Se bond.

The resulting 4-methylphenylselenolate anion is a soft nucleophile and readily participates in nucleophilic substitution reactions (Sₙ2) with a variety of electrophiles, most commonly alkyl halides, to form unsymmetrical selenides. It can also open epoxides and react with other electrophilic functional groups. This reactivity is fundamental for introducing the 4-methylphenylselenyl moiety into organic molecules.

Electrophilic Activation of Bis(4-methylphenyl) Diselenide

While the selenium atoms in bis(4-methylphenyl) diselenide are not strongly electrophilic themselves, the compound can be readily activated to generate a potent electrophilic selenium species, often represented as [p-TolSe]⁺. This activation is typically achieved by reacting the diselenide with an oxidizing agent or a Lewis acid.

Common activators include:

Halogenating Agents: Reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) react with the diselenide to form an electrophilic selenenyl halide (p-TolSeX). nih.gov

Oxidants: Oxidants such as [bis(trifluoroacetoxy)iodo]benzene (B57053) or Oxone® can induce oxidative cleavage of the Se-Se bond to generate the electrophilic selenium species. nih.govmdpi.com

Lewis Acids: As seen in the cyclization reactions, Lewis acids like iron(III) chloride can coordinate to the diselenide and polarize the Se-Se bond, enhancing its electrophilicity. nih.gov

Table 2: Electrophilic Activation and Subsequent Reaction nih.gov

| Diselenide | Activator/Oxidant | Substrate | Product Type |

| PhSeSePh | NCS | Olefin | Allylic Chloride |

| ArSeSeAr | NFSI | Olefin | Allylic Fluoride |

| ArSeSeAr | [Bis(trifluoroacetoxy)iodo]benzene | Alkyne | 1,2-Diketone |

Crossover Studies in Reaction Mechanism Determination

Crossover experiments are a powerful tool used to distinguish between intramolecular (occurring within a single molecule) and intermolecular (occurring between two or more molecules) reaction mechanisms. wikipedia.org The core principle involves running a reaction with a mixture of two similar but distinguishable reactants. wikipedia.org If the products contain components from both initial reactants (crossover products), the mechanism is determined to be intermolecular. If only non-crossover products are formed, it points to an intramolecular pathway. wikipedia.org

In the context of reactions involving aryl diselenides, crossover experiments have been instrumental. For example, to elucidate the mechanism of a reaction catalyzed by arylselanyl bromides (ArSeBr), a crossover experiment was conducted using a mixture of phenylselanyl bromide (PhSeBr) and tolylselanyl bromide (tolylSeBr) as catalysts. nih.gov After the reaction was complete, the resulting diselenides were analyzed. The detection of the mixed diselenide, PhSeSeTol, confirmed by ⁷⁷Se NMR spectroscopy, provided clear evidence for an intermolecular reaction pathway, where selenium species could exchange between catalyst molecules. nih.gov

This type of experiment is crucial for verifying proposed mechanisms, such as those involving the generation and recombination of selenyl radicals or the exchange of ligands in a catalytic cycle.

Intermolecular and Intramolecular Reactivity Patterns

Bis(4-methylphenyl) diselenide exhibits both intermolecular and intramolecular reactivity, depending on the reaction conditions and the structure of the reaction partner.

Intramolecular Reactivity: A prime example of intramolecular reactivity is the iron-promoted cyclization of propargyl alcohols, as detailed in Section 3.1. nih.gov In this case, after the initial intermolecular reaction between the diselenide and the alkyne to form the seleniranium ion, the subsequent key step is an intramolecular nucleophilic attack by the appended aromatic ring to form the cyclic product. nih.gov Intramolecular secondary Se···O or Se···N interactions are also known to stabilize certain organoselenium compounds, influencing their geometry and reactivity. researchgate.net

Intermolecular Reactivity: Most reactions of bis(4-methylphenyl) diselenide are intermolecular. These include:

Nucleophilic attack by the derived selenolate anion on external electrophiles (e.g., alkyl halides).

Electrophilic addition of an activated selenium species ([p-TolSe]⁺) across external alkenes or alkynes. mdpi.com

Radical addition of the p-TolSe• radical to unsaturated bonds.

The distinction between these two patterns is fundamental to understanding and controlling the outcomes of reactions involving this diselenide. As demonstrated by crossover studies, what might appear to be a simple intramolecular rearrangement can, in fact, proceed through a more complex intermolecular pathway. nih.govwikipedia.org

Catalytic Roles and Applications of Bis 4 Methylphenyl Diselenide Analogues

Catalytic Activity in Organic Transformations

Bis(4-methylphenyl) diselenide and its parent compound, diphenyl diselenide, are versatile catalysts and precursors in reactions involving the formation of carbon-selenium bonds and subsequent molecular transformations. They play a crucial role in the synthesis of α-phenylseleno carbonyl compounds, which are valuable intermediates in organic synthesis. nih.gov These intermediates can be readily converted into α,β-unsaturated aldehydes or ketones through an oxidation-elimination sequence. nih.gov

A notable application is the K₂S₂O₈-promoted cross-coupling reaction between the C(sp³)–H bond adjacent to a carbonyl group and a diaryl diselenide. nih.gov This method provides a direct route to α-phenylseleno carbonyl compounds under metal-free and neutral conditions, demonstrating the intrinsic reactivity of the diselenide moiety. nih.gov The reaction proceeds efficiently with a range of aldehydes and ketones, showcasing the broad applicability of this catalytic system. nih.gov

Furthermore, diaryl diselenides participate in visible-light-induced reactions. For instance, they can facilitate the selenylative radical cyclization of 2-vinyl-N-aryl imines to form 3H-indoles. acs.org In such processes, visible light can promote the homolytic cleavage of the Se-Se bond, generating selenyl radicals that initiate the cyclization cascade. acs.org This highlights the role of diselenides as photocatalysts or radical initiators under mild, light-mediated conditions.

Table 1: Catalytic Performance of Diphenyl Diselenide in C-Se Bond Formation

| Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Acetone | (NH₄)₂S₂O₈ | DMSO | 80 | 3 | 29 | nih.gov |

| Acetone | K₂S₂O₈ | DMSO | 80 | 3 | 85 | nih.gov |

| Cyclohexanone | K₂S₂O₈ | DMSO | 80 | 3 | 82 | nih.gov |

| Butanal | K₂S₂O₈ | DMSO | 80 | 5 | 75 | nih.gov |

Development of Recyclable Catalytic Systems Employing Selenide (B1212193) Ligands

The separation and recycling of homogeneous catalysts are critical challenges in sustainable chemistry. rsc.org While homogeneous catalysts offer high activity and selectivity, their recovery from the reaction mixture can be difficult. rsc.org For selenide-based catalysts, strategies are being developed to immobilize them on solid supports, thereby creating heterogeneous systems that are easier to separate and reuse.

One common approach is to anchor the catalyst onto an insoluble support like silica (B1680970). nih.gov This can be achieved by functionalizing the selenide ligand with groups that can be covalently or non-covalently attached to the support material. For example, a ligand can be designed with a specific binding motif that interacts with a functionalized silica surface. nih.govnih.gov After the reaction, the solid-supported catalyst can be recovered by simple filtration and potentially reused in subsequent reaction cycles. nih.gov

However, a common drawback of immobilized catalysts is a potential reduction in catalytic activity compared to their homogeneous counterparts. nih.gov Leaching of the active species from the support and catalyst decomposition can also diminish reusability over multiple runs. nih.gov Supramolecular strategies, such as encapsulating catalysts within self-assembled structures like metallogels or cages, offer another avenue for creating stable and recyclable systems. nih.gov These approaches aim to combine the high activity of homogeneous catalysts with the ease of separation characteristic of heterogeneous catalysts. rsc.org

Contributions to Green Chemistry Methodologies in C-Se Bond Formation

Modern synthetic chemistry emphasizes the development of environmentally benign or "green" methodologies. In the context of C-Se bond formation, bis(4-methylphenyl) diselenide and its analogues are central to several greener synthetic protocols.

A key development is the creation of metal-free catalytic systems. For instance, the oxidative coupling of C(sp³)–H bonds with diselenides using K₂S₂O₈ as an oxidant proceeds without a transition metal catalyst. nih.gov This approach is economically and environmentally advantageous as it avoids the use of often toxic and expensive heavy metals. nih.gov

Another significant contribution to green chemistry is the use of visible light to drive reactions. Visible-light-promoted reactions often proceed under mild conditions and can replace harsh reagents or high temperatures. acs.org The ability of diaryl diselenides to undergo homolytic Se-Se bond cleavage upon irradiation with visible light allows them to act as catalysts in radical reactions without the need for aggressive chemical initiators. acs.orgresearchgate.net This dynamic covalent chemistry induced by visible light represents a mild and reversible method for generating reactive species. researchgate.net Furthermore, solvent-free synthesis methods, such as using mechanical ball milling for the preparation of diaryl diselenides, also contribute to greener chemical processes by eliminating the need for solvents. benthamdirect.com

Table 2: Comparison of Methodologies for C-Se Bond Formation

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| K₂S₂O₈-Promoted Coupling | Metal-free; uses an oxidant. | Avoids toxic metals, neutral conditions, good functional group tolerance. | nih.gov |

| Visible Light-Induced Metathesis | Uses visible light as an energy source. | Mild conditions, catalyst-free exchange, high temporal control. | researchgate.net |

| Visible Light Photocatalysis | Uses a photosensitizer and oxygen. | Aerobic conditions, utilizes visible light, forms radical species. | acs.org |

| Ball Milling Synthesis | Solvent-free, transition metal-free. | High purity and yield, avoids solvents and metal catalysts. | benthamdirect.com |

Ligand Design and Optimization for Metal-Catalyzed Processes

The design of ancillary ligands is a cornerstone of modern catalysis, as ligands can profoundly influence the reactivity, selectivity, and stability of metal complexes. wiley.comresearchgate.net While many applications of diselenides involve them acting as the primary catalytic species, they can also be incorporated into more complex ligand structures to modulate the activity of a metal center. The principles of ligand design focus on tuning steric and electronic properties to achieve desired catalytic outcomes. e-bookshelf.debiointerfaceresearch.com

In processes where a diselenide itself is the catalyst, its structure can be optimized to enhance performance. A key example is in the development of organocatalysts for peptide synthesis. Researchers have designed a catalyst system where a diselenide moiety is integrated into a urea-based scaffold. acs.org This design facilitates the activation of carboxylic acids as selenoesters. The urea (B33335) component is intended to stabilize the tetrahedral intermediate during amide bond formation. acs.org

Advanced Spectroscopic Characterization and Structural Analysis in Research on Bis 4 Methylphenyl Diselenide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of bis(4-methylphenyl) diselenide in solution. Analysis of ¹H, ¹³C, and ⁷⁷Se NMR spectra provides unambiguous evidence for the molecular structure, allows for the assessment of purity, and can be used to monitor the progress of chemical reactions in real-time.

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum of bis(4-methylphenyl) diselenide is characterized by distinct signals corresponding to the methyl and aromatic protons. The methyl (–CH₃) protons typically appear as a singlet, while the aromatic protons present as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. Similarly, the ¹³C NMR spectrum shows discrete signals for the methyl carbon, the four unique aromatic carbons, and the carbon atom directly bonded to the selenium.

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts for Bis(4-methylphenyl) Diselenide in CDCl₃ Note: Data is based on closely related structures and typical values. Exact shifts can vary with solvent and concentration.

| Nucleus | Group | Multiplicity | Typical Chemical Shift (δ) in ppm | Inferred Structural Information |

| ¹H | –CH₃ | Singlet | ~2.33 | Presence of a methyl group. |

| ¹H | Aromatic C-H | Doublet | ~7.04 | Protons on the aromatic ring. |

| ¹H | Aromatic C-H | Doublet | ~7.38 | Protons on the aromatic ring adjacent to selenium. |

| ¹³C | –CH₃ | Quartet | ~21.1 | Methyl carbon. |

| ¹³C | Aromatic C-H | Doublet | ~130.1 | Aromatic carbons ortho to the methyl group. |

| ¹³C | Aromatic C-H | Doublet | ~133.8 | Aromatic carbons meta to the methyl group (ortho to Se). |

| ¹³C | Quaternary C | Singlet | ~132.0 | Aromatic carbon attached to selenium. |

| ¹³C | Quaternary C | Singlet | ~137.6 | Aromatic carbon attached to the methyl group. |

⁷⁷Se NMR Spectroscopy

Selenium-77 is an NMR-active nucleus (spin I = 1/2, natural abundance 7.63%) that provides direct insight into the chemical environment of the selenium atoms. researchgate.net The ⁷⁷Se nucleus has a very wide chemical shift range of about 3000 ppm, making it highly sensitive to subtle changes in molecular structure and electronic environment. rsc.org For diselenides, the typical chemical shift range is between 230 and 360 ppm. rsc.org

Recent research has revealed a significant temperature dependence of the ⁷⁷Se chemical shift for diaryl diselenides, including bis(4-methylphenyl) diselenide. rsc.org Studies show a linear downfield shift (an increase in ppm value) as the temperature increases. This phenomenon is attributed to the increased population of higher-energy, twisted conformers resulting from rotation around the Se-Se single bond at elevated temperatures. rsc.org This dynamic behavior is a key area of investigation, providing insights into the molecule's conformational flexibility. For bis(4-methylphenyl) diselenide, the thermal shift is less pronounced compared to other derivatives like the bromo-substituted analogue, indicating differences in rotational energy barriers. rsc.orgacs.org

Reaction Monitoring

NMR is a powerful technique for monitoring the progress of reactions involving bis(4-methylphenyl) diselenide. sigmaaldrich.com By acquiring spectra at regular intervals, chemists can track the disappearance of reactant signals and the concurrent appearance of product signals. This allows for the determination of reaction kinetics, the identification of intermediates if they are sufficiently stable, and the assessment of final product purity without the need for separation. For instance, the reaction of a diselenide with a thiol can be monitored by observing the specific signals of the starting materials and the resulting selenylsulfide product in the ⁷⁷Se NMR spectrum. du.edu The use of in-line or flow NMR setups can provide an unprecedented level of detail for optimizing reaction conditions in real-time. sysu.edu.cn

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Together, they provide a detailed fingerprint of bis(4-methylphenyl) diselenide, allowing for the identification of functional groups and characteristic bonds.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes that cause a change in the molecule's dipole moment. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light and is sensitive to vibrations that cause a change in the molecule's polarizability.

For bis(4-methylphenyl) diselenide, key vibrational modes include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Methyl C-H stretching: Found in the 3000-2850 cm⁻¹ range.

Aromatic C=C stretching: A series of sharp bands between 1600 cm⁻¹ and 1400 cm⁻¹.

C-Se stretching: This vibration occurs at lower frequencies, typically in the range of 600-500 cm⁻¹, and can be weak in the IR spectrum.

Se-Se stretching: The diselenide bond vibration is characteristically weak in IR but often gives a strong signal in the Raman spectrum, usually found in the 280-310 cm⁻¹ region.

The complementary nature of these techniques is particularly useful for identifying the Se-Se bond, a key structural feature of the molecule.

Interactive Data Table: Characteristic Vibrational Frequencies for Bis(4-methylphenyl) Diselenide

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Bond/Functional Group |

| Aromatic C-H Stretch | 3080 - 3020 | 3080 - 3020 | Ar-H |

| Methyl C-H Stretch | 2980 - 2910 | 2980 - 2910 | –CH₃ |

| Aromatic C=C Stretch | 1595, 1490, 1445 | 1595, 1490 | Aromatic Ring |

| C-Se Stretch | ~540 (often weak) | ~540 | C-Se |

| Se-Se Stretch | Inactive / Very Weak | ~290 (Strong) | Se-Se |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular weight of bis(4-methylphenyl) diselenide, which in turn confirms its elemental composition. Unlike standard mass spectrometry, HRMS measures mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to four or more decimal places).

The molecular formula of bis(4-methylphenyl) diselenide is C₁₄H₁₄Se₂. Due to the complex isotopic pattern of selenium (which has six naturally occurring isotopes), the mass spectrum will show a characteristic cluster of peaks. HRMS focuses on the monoisotopic mass, which is the mass calculated using the most abundant isotope of each element (¹²C, ¹H, and the most abundant selenium isotope, ⁸⁰Se).

By comparing the experimentally measured accurate mass with the theoretically calculated mass, the molecular formula can be confirmed with high confidence, distinguishing it from other potential compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide further structural information, often showing the loss of a tolylselenyl radical (•SeC₇H₇) or the formation of the tolyl cation (C₇H₇⁺).

Interactive Data Table: HRMS Data for Bis(4-methylphenyl) Diselenide (C₁₄H₁₄Se₂)

| Parameter | Value | Significance |

| Molecular Formula | C₁₄H₁₄Se₂ | Elemental composition of the compound. |

| Theoretical Monoisotopic Mass | 341.9426 Da | Calculated mass using the most abundant isotopes. |

| Experimental Mass (Example) | 341.9422 Da | Precise mass measured by the HRMS instrument. |

| Mass Error | -1.2 ppm | The small difference confirms the assigned formula. |

| Key Fragment Ion (m/z) | ~171 | Corresponds to the [CH₃C₆H₄Se]⁺ fragment. |

| Key Fragment Ion (m/z) | ~91 | Corresponds to the tolyl cation [C₇H₇]⁺. |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an exact and unambiguous picture of the molecule's conformation and intermolecular interactions in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise location of each atom in three-dimensional space.

For bis(4-methylphenyl) diselenide, a crystal structure analysis would reveal several key parameters:

Bond Lengths: The precise lengths of the C-Se and Se-Se bonds.

Bond Angles: The C-Se-Se bond angle.

Dihedral Angle: The C-Se-Se-C dihedral angle is a particularly important feature, defining the molecule's conformation. In diaryl diselenides, this angle is typically around 80-90°, giving the molecule a non-planar, skewed conformation.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice, revealing intermolecular forces such as van der Waals interactions or π-π stacking between the aromatic rings.

This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Interactive Data Table: Typical X-ray Crystallographic Data for Diaryl Diselenides Note: Data represents typical values for this class of compounds as specific data for the title compound may vary.

| Parameter | Typical Value | Structural Significance |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry elements within the crystal. |

| Se-Se Bond Length | ~2.30 - 2.33 Å | Length of the covalent bond between selenium atoms. |

| C-Se Bond Length | ~1.91 - 1.93 Å | Length of the covalent bond between carbon and selenium. |

| C-Se-Se Bond Angle | ~103 - 106° | The angle formed by the C-Se-Se atoms. |

| C-Se-Se-C Dihedral Angle | ~82° | Defines the twist around the Se-Se bond. |

Spectroscopic Techniques for Investigating Reaction Intermediates

Bis(4-methylphenyl) diselenide can serve as a precursor to highly reactive intermediates, most notably the 4-methylphenylselanyl radical (p-TolSe•). The study of these transient species is crucial for understanding the mechanisms of reactions in which the diselenide participates, such as in catalysis or free-radical chemistry.

Investigating these short-lived intermediates requires specialized spectroscopic techniques capable of rapid detection:

Flash Photolysis with Transient Absorption Spectroscopy: In this technique, a short, intense pulse of light (e.g., from a laser) is used to cleave the Se-Se bond homolytically, generating two selanyl (B1231334) radicals. A second light source is then used to record the UV-Vis absorption spectrum of these radicals immediately after their formation. The p-TolSe• radical would be expected to have a characteristic absorption spectrum that is distinct from the parent diselenide, allowing its formation and decay kinetics to be monitored on timescales from nanoseconds to milliseconds.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Also known as Electron Spin Resonance (ESR), this technique is specifically designed to detect species with unpaired electrons, such as radicals. By placing the sample in a strong magnetic field and irradiating it with microwaves, EPR spectroscopy can detect the p-TolSe• radical, providing information about its electronic structure and environment. Spin trapping, where the transient radical is made to react with a "spin trap" molecule to form a more stable radical adduct, is often used in conjunction with EPR to facilitate detection.

Low-Temperature NMR: In some cases, reaction intermediates can be stabilized by carrying out the reaction at very low temperatures. By performing NMR spectroscopy at these cryogenic temperatures, it may be possible to slow down the decay of an intermediate to the point where it can be observed and characterized by standard NMR techniques, providing direct structural information.

These advanced methods are essential for building a complete mechanistic picture of the chemical reactivity of bis(4-methylphenyl) diselenide.

Coordination Chemistry and Ligand Development from Bis 4 Methylphenyl Diselenide

Coordination Modes of Organoselenium Ligands with Transition Metals

Organoselenium ligands, derived from precursors like bis(4-methylphenyl) diselenide, exhibit a variety of coordination modes with transition metals. The selenium atom, being a soft donor, forms strong bonds with soft metal centers. bohrium.com The primary coordination typically occurs through the selenium atom of the selenolate ligand (4-methylphenylselenolate, p-TolSe⁻), which is generated in situ from the diselenide.

The coordination of these selenolate ligands can be terminal, where a single selenium atom binds to a metal center. Alternatively, they can act as bridging ligands, connecting two or more metal centers. This bridging can occur in a µ₂-fashion, where the selenium atom is shared between two metals.

Intramolecular coordination is another significant feature, where other donor atoms within the ligand framework, such as nitrogen or oxygen, can coordinate to the metal center, leading to the formation of stable chelate rings. ias.ac.in This has been shown to stabilize metal chalcogenolates in monomeric forms. ias.ac.in The presence of the p-tolyl group can also influence the steric environment around the metal center, affecting the coordination geometry and the accessibility of the metal for substrate binding in catalytic applications.

Organoselenium compounds can also feature hypervalent selenium centers through interactions with other soft heteroatoms. wikipedia.org While Se(II) is the most common oxidation state in organoselenium chemistry, the potential for redox activity at the selenium center adds another layer of complexity and opportunity in ligand design and catalytic applications. wikipedia.org

Synthesis and Characterization of Metal-Selenide Complexes

The synthesis of metal-selenide complexes from bis(4-methylphenyl) diselenide can be achieved through several synthetic routes. A common method involves the reductive cleavage of the Se-Se bond in the diselenide to generate the corresponding selenolate anion, which then reacts with a metal salt.

One established method for generating the selenolate is the reaction of the diselenide with a reducing agent like sodium borohydride (B1222165). The resulting lithium or sodium 4-methylphenylselenolate can then be used in metathesis reactions with metal halides (e.g., MCl₂) to yield the desired metal-selenolate complexes. acs.org Another synthetic approach involves the direct reaction of the diselenide with elemental metals, such as mercury, to form metal-selenolate complexes. acs.org

The resulting metal-selenide complexes are typically characterized using a suite of spectroscopic and analytical techniques. X-ray crystallography is invaluable for determining the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ⁷⁷Se NMR, provides crucial information about the ligand environment and the integrity of the complex in solution. acs.org Other techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, UV-visible spectroscopy, and elemental analysis are also routinely employed to confirm the identity and purity of the synthesized complexes. nih.govresearchgate.net

Below is a table summarizing synthetic approaches for related metal-selenolate complexes.

| Precursor | Reagent | Metal Source | Complex Type | Reference |

| Bis(4-methylphenyl) diselenide | Sodium borohydride | Metal Halide (MCl₂) | Metal Selenolate | acs.org |

| Bis(4-methylphenyl) diselenide | Elemental Mercury | Hg | Mercury Selenolate | acs.org |

| Areneselenolate | Metal Halide (MCl₂) | Zn, Cd, Hg | Homoleptic Selenolates | acs.org |

Influence of Selenide (B1212193) Ligands on Catalytic Activity and Selectivity

The incorporation of selenide ligands, such as those derived from bis(4-methylphenyl) diselenide, can significantly influence the catalytic activity and selectivity of transition metal complexes. The electronic properties of the selenium atom, being more electron-donating than sulfur, can modulate the electron density at the metal center, thereby affecting its reactivity in catalytic cycles.

Organoselenium ligands have been successfully employed in a wide array of catalytic transformations. bohrium.com The choice of the ligand framework is critical in fine-tuning the catalytic performance. researchgate.net For instance, selenide ions have been demonstrated to be effective catalysts for the Tishchenko reaction, showing superior performance in terms of reaction rates and scope compared to their thiolate counterparts. nih.gov

In the context of electrocatalysis, transition metal selenides have shown promise as catalysts for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), which are crucial for water splitting. rsc.org The composition and structure of these metal selenides play a vital role in their catalytic efficiency. rsc.org

The redox-active nature of selenium can also be exploited in catalysis. For example, the catalytic activity of certain cyclic selenides can be controlled by conformational changes induced by coordination to a metal ion. nih.gov This redox cycling is a key feature in the design of novel catalysts for various organic transformations, including peptide synthesis where a diselenide/phosphine (B1218219) system can be recycled using air as the ultimate oxidant. acs.org

The table below highlights some catalytic applications of metal complexes with organoselenium ligands.

| Catalytic Reaction | Ligand/Complex Type | Key Findings | Reference(s) |

| Tishchenko Reaction | Selenide ions | Superior reaction rates and broader scope compared to thiolates. | nih.gov |

| Water Splitting (HER/OER) | Transition Metal Selenides | Promising catalytic activity for both hydrogen and oxygen evolution. | rsc.org |

| Oxygen Reduction Reaction (ORR) | Nickel Selenides | Excellent ORR activity, comparable to Pt/C catalysts. | rsc.org |

| Peptide Synthesis | Organocatalyst with diselenide | Efficient coupling of amino acids via a redox recycling mechanism. | acs.org |

| Various Coupling Reactions | Metal complexes of organoselenium ligands | Active catalysts for Suzuki, Sonogashira, and Heck couplings. | bohrium.com |

Bis 4 Methylphenyl Diselenide As a Precursor in Advanced Materials Science

Application in the Synthesis of Chalcogen-Containing Materials

The synthesis of chalcogen-containing materials, particularly metal selenide (B1212193) nanoparticles, is a vibrant area of research. These materials are sought after for their unique optical and electronic properties. Typically, the synthesis involves a selenium precursor that reacts with a metal salt. Common selenium precursors include diphenyl diselenide, selenium dioxide, and trioctylphosphine (B1581425) selenide (TOPSe). For instance, diphenyl diselenide has been utilized in the formation of lead selenide (PbSe) precursors. nsf.gov However, a thorough review of scientific literature did not reveal any specific studies where Bis(4-methylphenyl) diselenide was employed for the synthesis of cadmium selenide (CdSe), zinc selenide (ZnSe), lead selenide (PbSe), or other significant chalcogenide nanoparticles.

While the general reactivity of diselenides suggests potential as a selenium source, the specific kinetics and reaction conditions required for Bis(4-methylphenyl) diselenide to act as an effective precursor for high-quality nanocrystals have not been documented. The choice of precursor is critical as it influences the size, shape, and crystalline quality of the resulting nanoparticles, which in turn dictate their material properties. The absence of research in this area suggests that other selenium sources may be more efficient or offer better control over the synthesis process.

Role in the Development of Materials for High-Density Information Storage and Device Miniaturization

Materials for high-density information storage often rely on phase-change materials (PCMs) that can switch between amorphous and crystalline states with different electrical resistances. researchgate.netdockchemicals.com Chalcogenide glasses, such as those containing germanium, antimony, and tellurium (Ge-Sb-Te), are at the forefront of this technology. stanford.edu While selenium-containing compounds are explored for these applications, there is no specific evidence in the available literature of Bis(4-methylphenyl) diselenide being used as a precursor to synthesize these advanced memory materials. The research in this domain is highly specific, focusing on materials that exhibit rapid and stable resistive switching, and the precursors are chosen to yield precise stoichiometric compositions.

The miniaturization of electronic devices is intrinsically linked to the development of novel materials that can function at the nanoscale. The synthesis of nanowires and thin films for smaller and more efficient components is a key research focus. Again, while organoselenium chemistry plays a role in the bottom-up synthesis of such nanostructures, the specific contribution of Bis(4-methylphenyl) diselenide is not reported.

Precursor for Optoelectronic and Semiconducting Materials

Optoelectronic and semiconducting materials form the bedrock of modern electronics, from light-emitting diodes (LEDs) and solar cells to transistors and sensors. Metal selenides are a critical class of semiconducting materials due to their tunable bandgaps. The synthesis of these materials often employs organometallic vapor-phase epitaxy (MOVPE) or colloidal synthesis routes, where the choice of the organometallic precursor is paramount.

Air-stable precursors are highly desirable for manufacturing processes. While some bis-complexes of diselenocarbamates have been shown to be effective precursors for the deposition of metal selenides like CdSe and ZnSe via MOCVD, there are no parallel findings for Bis(4-methylphenyl) diselenide. rsc.org The development of new selenium precursors is an active area of research, with compounds like acid selenites being explored for the synthesis of CdSe quantum dots. nih.govnih.gov The lack of literature on Bis(4-methylphenyl) diselenide in this context suggests it is not currently a material of interest for these applications.

Theoretical and Computational Studies of Bis 4 Methylphenyl Diselenide Reactivity and Structure

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For bis(4-methylphenyl) diselenide, these calculations provide insights into its geometry, the nature of the diselenide bond, and its electronic landscape.

Ab initio calculations, which are based on first principles without empirical parameters, have been employed to study diselenides. nih.gov These methods reveal that the cleavage of the Selenium-Selenium (Se-Se) bond upon events like electron attachment is not always a straightforward process and can involve the crossing of multiple electronic states. nih.gov The stability and reactivity of the diselenide bond are central to its chemistry. The Se-Se bond energy is estimated to be around 203 kJ/mol, which is lower than that of a disulfide (S-S) bond (240 kJ/mol), suggesting that the diselenide bond is more labile and can be cleaved under milder conditions. acs.org

Typical quantum chemical calculations, often performed using methods like Hartree-Fock (HF) or post-HF methods, can determine key structural and electronic parameters. While specific high-level computational data for bis(4-methylphenyl) diselenide is dispersed throughout specialized literature, the table below illustrates the typical outputs obtained from such studies for a molecule of this class.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Se-Se Bond Length | ~2.30 - 2.35 Å | Indicates the distance between the two selenium atoms, affecting bond strength. |

| C-Se-Se Bond Angle | ~100° - 105° | Defines the geometry around the selenium atoms. |

| C-Se-Se-C Dihedral Angle | ~80° - 90° | Describes the twist around the Se-Se bond, crucial for molecular conformation. |

| HOMO Energy | -8.5 to -9.0 eV | Highest Occupied Molecular Orbital energy, related to the molecule's ability to donate electrons. |

| LUMO Energy | ~0.4 to 0.5 eV | Lowest Unoccupied Molecular Orbital energy, related to the molecule's ability to accept electrons. |

| Mulliken Atomic Charge on Se | Slightly negative or near-neutral | Indicates the partial charge on the selenium atoms, influencing electrostatic interactions. |

Note: The values in the table are representative and can vary depending on the specific computational method and basis set used.

These parameters collectively define the molecule's ground-state structure and its potential for reactivity. For instance, the energies of the Frontier Molecular Orbitals (HOMO and LUMO) are critical in predicting how the molecule will interact with other reagents.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for studying the mechanisms of complex organic reactions. For bis(4-methylphenyl) diselenide and related diaryl diselenides, DFT studies have been instrumental in elucidating reaction pathways.

One key area of investigation is the role of diaryl diselenides in catalysis. For example, in peptide synthesis, phosphetane (B12648431) oxide-tethered diaryl diselenides have been developed as catalysts. acs.org DFT calculations (at the DLPNO–CCSD(T)/def2-TZVPP//r2SCAN-3c-SMD(MeCN) level of theory) were used to analyze the transition states of the catalytic cycle. acs.org These studies revealed that the formation of a key selenophosphonium intermediate is a crucial step. The calculations helped rationalize how linking the diselenide and a phosphine (B1218219) into a single molecule could accelerate the reaction by favoring an intramolecular process. acs.org

DFT is also used to understand the reactivity of diaryl diselenides in radical reactions. Studies have shown that diaryl diselenides are excellent at trapping carbon-centered radicals. mdpi.com The reaction of various electronically and sterically diverse diaryl diselenides with radicals generated from hexacyclohexyldilead under photoirradiation has been examined. mdpi.com The yields of the resulting aryl cyclohexyl selenides are dependent on the substituents on the aryl rings. DFT calculations can model the transition states for these radical addition reactions, explaining why electron-deficient diselenides react efficiently while sterically hindered ortho-substituted diselenides give lower yields. mdpi.com The homolytic cleavage of the Se-Se bond to generate the reactive selenyl radical is a key initiation step that can be modeled using DFT. acs.org

| Substituent on Diaryl Diselenide (Ar in Ar-Se-Se-Ar) | Position | Observed Yield of Product | Computational Rationale (via DFT) |

|---|---|---|---|

| 4-CF₃C₆H₄ | para | Excellent | Electron-withdrawing group enhances reactivity towards radical capture. |

| 4-ClC₆H₄ | para | Good | Moderate electron-withdrawing nature facilitates the reaction. |

| 3-CF₃C₆H₄ | meta | Good | Electronic effect is still favorable for the reaction pathway. |

| 2-MeC₆H₄ | ortho | Low | Steric hindrance from the ortho-substituent raises the energy of the transition state. |

| 2-ClC₆H₄ | ortho | Low | Significant steric clash near the reaction center impedes radical approach. |

Molecular Dynamics Simulations for Mechanistic Insights

While quantum chemical methods are excellent for studying static structures and reaction pathways at the single-molecule level, Molecular Dynamics (MD) simulations provide a way to understand the dynamic behavior of molecules over time, including their interactions with solvent and other molecules.

Although specific MD simulation studies focusing solely on bis(4-methylphenyl) diselenide are not prominent in the literature, the methodology has been applied to complex systems involving biomolecules and organic drugs, demonstrating its potential. nih.govscispace.com An MD simulation for bis(4-methylphenyl) diselenide would involve the following steps:

System Setup: A model system is constructed, placing one or more molecules of bis(4-methylphenyl) diselenide in a simulation box filled with explicit solvent molecules (e.g., water, chloroform, or acetonitrile).

Force Field: A force field, which is a set of parameters describing the potential energy of the system, is assigned to all atoms.

Simulation: Newton's equations of motion are solved iteratively for every atom, generating a trajectory that describes how the positions and velocities of the atoms change over time (typically nanoseconds). nih.gov

From such a trajectory, several mechanistic insights can be gained:

Conformational Dynamics: Analysis of the C-Se-Se-C dihedral angle over time would reveal the conformational flexibility of the diselenide bond and the preferred orientations of the p-tolyl groups.

Solvent Interactions: MD simulations can quantify the interactions between the diselenide and the surrounding solvent molecules, helping to explain solubility and how the solvent might influence reaction rates.

Reactant Association: In a simulated reaction, MD can be used to observe how bis(4-methylphenyl) diselenide and a substrate approach each other, revealing preferential orientations and the role of non-covalent interactions (like π-π stacking) in forming a pre-reaction complex. The analysis of interaction energies, broken down into electrostatic and Lennard-Jones terms, can pinpoint the key forces driving the association. nih.gov

Predictive Modeling for Novel Reactivity and Derivative Design

A major goal of computational chemistry is to move from explaining observed phenomena to predicting new ones. Predictive modeling uses theoretical calculations to design novel molecules with enhanced or specific properties, reducing the need for extensive trial-and-error synthesis.

The design of new diselenide-based catalysts is a prime example. acs.org Computational analysis can be used to screen a virtual library of bis(4-methylphenyl) diselenide derivatives with different substituents on the phenyl rings. By calculating the transition state energies for the key steps in a catalytic cycle for each derivative, one can predict which substituents would lead to a more efficient catalyst. acs.org This approach was used successfully in the development of phosphetane oxide-tethered diselenides, where the design was guided by mechanistic analysis suggesting that an intramolecular reaction would be more efficient. acs.org

The models can focus on tuning the electronic properties of the aryl ring to optimize reactivity. In many catalytic cycles, the selenium atom must act as both an electrophile and a nucleophile at different stages. acs.org Predictive modeling can identify substituents that strike the perfect electronic balance to facilitate both steps. For instance, electron-withdrawing groups might enhance the electrophilicity of selenium, while electron-donating groups could improve its nucleophilicity.

Furthermore, the dynamic nature of the Se-Se bond itself can be exploited. It has been shown that diselenide metathesis (exchange) can be controlled by visible light. acs.org Predictive modeling could be used to design polymeric systems or dynamic combinatorial libraries where the stability and exchange dynamics of the diselenide bonds are tuned by the electronic effects of the attached molecular segments. acs.org This allows for the design of novel self-healing materials or responsive systems based on the predictable cleavage and reformation of the Se-Se bond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.